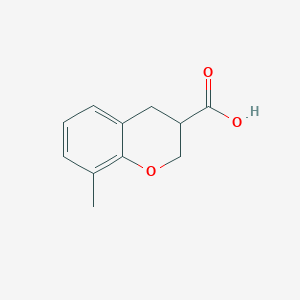
8-Methylchroman-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methylchroman-3-carboxylic acid is an organic compound with the molecular formula C11H12O3. It belongs to the class of chroman derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Methylchroman-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate, followed by cyclization, can yield ethyl 8-methoxycoumarin-3-carboxylate, which can then be converted to this compound through further reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methylchroman-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanone derivatives, while reduction can produce chromanol derivatives .
Applications De Recherche Scientifique
8-Methylchroman-3-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 8-methylchroman-3-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives have been shown to inhibit β-tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for their anticancer activity . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
- 8-Methoxycoumarin-3-carboxylic acid
- Coumarin-3-carboxylic acid
- Chroman-3-carboxylic acid
Comparison: 8-Methylchroman-3-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities. For example, the presence of the methyl group at the 8-position enhances its lipophilicity and may influence its interaction with biological targets compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
8-methyl-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-7-3-2-4-8-5-9(11(12)13)6-14-10(7)8/h2-4,9H,5-6H2,1H3,(H,12,13) |
Clé InChI |
DDUSRKXUAATCKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)CC(CO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


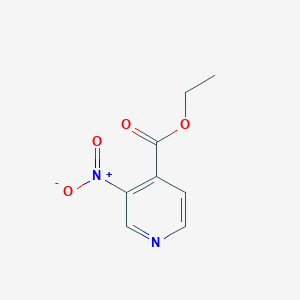
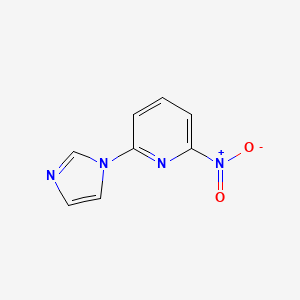
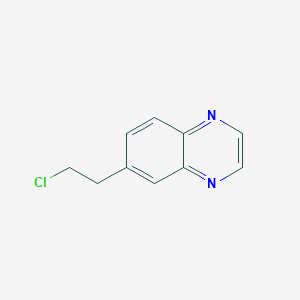
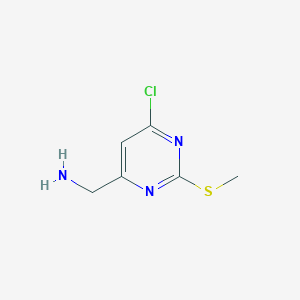

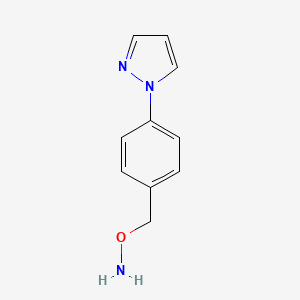



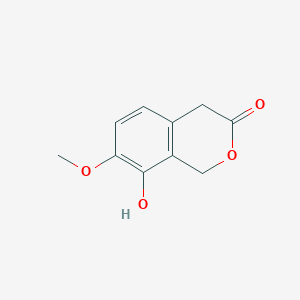
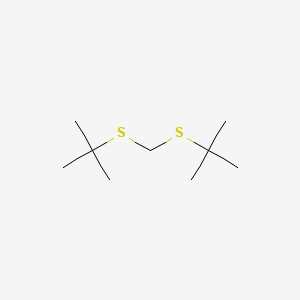

![6-Chloro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B11904008.png)

